

Pharmacological Profile of Velagliflozin Proline: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Velagliflozin proline	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Velagliflozin proline is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. Developed by Boehringer Ingelheim, this compound has been approved for veterinary use under the trade name Senvelgo® to improve glycemic control in cats with diabetes mellitus.[1][2][3][4][5] By blocking SGLT2, Velagliflozin induces glucosuria, thereby lowering blood glucose levels independently of insulin action. This technical guide provides a comprehensive overview of the pharmacological profile of **Velagliflozin proline**, summarizing its mechanism of action, pharmacokinetics, pharmacodynamics, and key findings from preclinical and clinical studies. The information is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Introduction

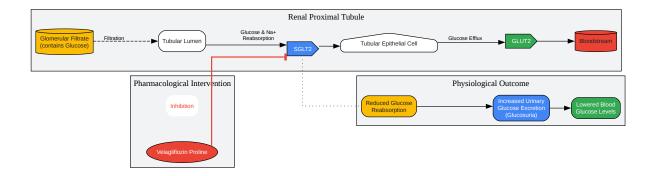
Diabetes mellitus is a common endocrine disorder in felines, characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. Traditional management relies on insulin administration, which can be challenging for pet owners.[6] **Velagliflozin proline** emerges as a novel oral therapeutic option, offering a convenient, once-daily liquid formulation. [5] Its mechanism of action, targeting the kidneys to excrete excess glucose, provides an alternative approach to glycemic control.[1][3][5] This document will delve into the detailed pharmacological characteristics of **Velagliflozin proline**.



Mechanism of Action

Velagliflozin proline is a highly selective inhibitor of SGLT2.[7][8] SGLT2 is a low-affinity, high-capacity transporter located predominantly in the S1 segment of the proximal renal tubules and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1][7] [8] By competitively inhibiting SGLT2, Velagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[1][3][5] This process effectively lowers the renal threshold for glucose and subsequently reduces blood glucose concentrations.[5] The glucose-lowering effect of Velagliflozin is independent of insulin secretion or sensitivity. While highly selective for SGLT2, some minor interaction with SGLT1, which is present in the later segments of the proximal tubule and the small intestine, may occur.[1] This minor SGLT1 inhibition is thought to contribute to the prevention of hypoglycemia, as some glucose reabsorption is maintained.[6]

Signaling Pathway



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Caption: Mechanism of action of **Velagliflozin proline** in the renal proximal tubule.



Pharmacological Data Selectivity

While specific IC50 values for Velagliflozin's inhibition of SGLT1 and SGLT2 are not publicly available in the reviewed literature, it is consistently described as a highly selective SGLT2 inhibitor.[7][8] For context, other approved SGLT2 inhibitors exhibit a wide range of selectivity over SGLT1, from approximately 150-fold to over 2000-fold.[4][9][10][11] The high selectivity of Velagliflozin for SGLT2 is crucial for minimizing off-target effects, particularly gastrointestinal side effects that can be associated with significant SGLT1 inhibition in the gut.

Pharmacokinetics

Pharmacokinetic studies of Velagliflozin have been conducted in the target species.

Table 1: Pharmacokinetic Parameters of Velagliflozin in Cats



Parameter	Value	Species	Study Conditions	Reference
Elimination Half-life (T1/2)	4.5 to 6.4 hours	Cat	Oral administration (fed/fasted)	[12]
Metabolism	Primary pathways include oxidation, a combination of oxidation and dehydrogenation, and sulfate conjugation.	Cat	Oral administration	[12]
Excretion	Primarily excreted unchanged in feces, with minor renal excretion (~4%).	Cat	Oral administration	[12]
Distribution	Volume of distribution (Vss) is similar to total body water, indicating tissue distribution.	Cat	Intravenous administration	[12]

| Food Effect | Systemic exposure is greater in the fasted state compared to the fed state. | Cat | Not specified |[13]|

Pharmacodynamics and Efficacy

The pharmacodynamic effects of Velagliflozin are a direct consequence of its mechanism of action, leading to increased urinary glucose excretion and a reduction in blood glucose levels.



The SENSATION study, a large clinical field trial, evaluated the efficacy and safety of Velagliflozin in 252 diabetic cats (214 newly diagnosed and 38 previously insulin-treated) over 180 days.[7][8][10][14][15][16][17]

Table 2: Efficacy of Velagliflozin in Diabetic Cats (SENSATION Study)

Paramete	Baseline	Day 30	Day 60	Day 120	Day 180	Referenc
r	(Median)	(Median)	(Median)	(Median)	(Median)	e
Blood Glucose (mg/dL)	436	153	134	128	125	[7][10] [14][17]

| Fructosamine (µmol/L) | 538 | 310 | 286 | 269 | 263 |[7][10][14][17] |

At the end of the 180-day study, 81% of the remaining 158 cats had blood glucose and/or fructosamine levels within the reference range.[7][14] Significant improvements in clinical signs were also observed, with 88.6% showing improvement in polyuria and 87.7% in polydipsia.[7] [14]

Another study comparing once-daily oral Velagliflozin to twice-daily insulin injections in 116 diabetic cats found Velagliflozin to be noninferior to insulin treatment.[18] On day 45, 54% of cats treated with Velagliflozin and 42% of cats treated with insulin showed treatment success. [18] By day 91, a higher percentage of cats in the Velagliflozin group had a mean blood glucose of <252 mg/dL (78% vs. 60%) and fructosamine levels <450 µmol/L (76% vs. 61%) compared to the insulin group.[18]

Velagliflozin has also been investigated for the management of insulin dysregulation in ponies, a condition that increases the risk of laminitis.

Table 3: Efficacy of Velagliflozin in Insulin-Dysregulated Ponies



Parameter	Control Group	Velagliflozin Group (0.3 mg/kg)	Outcome	Reference
Maximum Glucose Concentration	12.1 mM	9.4 mM	22% lower in treated group (P = 0.014)	[19][20]
Maximum Insulin Concentration	272 μIU/mL	149 μIU/mL	45% lower in treated group (P = 0.017)	[19][20]

| Laminitis Incidence | 14 out of 37 ponies | 0 out of 12 ponies | Significantly lower in treated group (P = 0.011) |[19][20] |

A 16-week study in ponies with insulin dysregulation demonstrated that Velagliflozin (0.3 mg/kg once daily) was well-tolerated and effectively reduced post-prandial hyperinsulinemia.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments are not fully available in the published literature. However, the general methodologies employed in the clinical trials are described.

Feline Diabetes Mellitus Clinical Trial (SENSATION Study)

- Study Design: A prospective, baseline-controlled, open-label clinical field trial.[7][8][14]
- Animals: 252 client-owned cats with diabetes mellitus.[7][8][10][14][15][16][17]
- Treatment: Velagliflozin administered orally once daily.[7][8][14]
- Assessments: Physical examinations and blood collections were performed on days 0, 3, 7, 30, 60, 120, and 180.[7][8][14] Blood glucose was measured using a validated veterinary portable blood glucose monitor.[15] Fructosamine was measured using a nitroblue tetrazolium dye technique.[15] Urine was analyzed for ketones using commercially available test strips.[15]

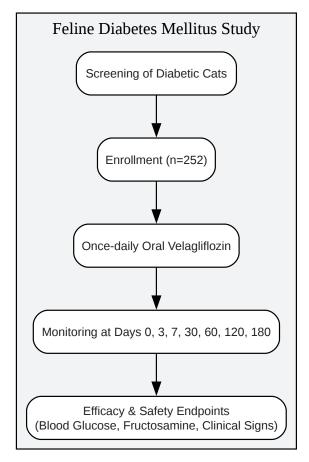


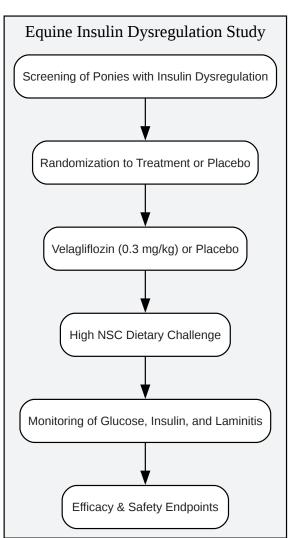
Equine Insulin Dysregulation Study

- Study Design: Randomized, controlled study.[19][20]
- Animals: Ponies identified with insulin dysregulation via an oral glucose test.[19]
- Treatment: Velagliflozin (0.3 mg/kg BW, p.o., s.i.d.) or a placebo.[19][20]
- Dietary Challenge: Ponies were fed a diet high in non-structural carbohydrates (NSC) to induce hyperinsulinemia.[19][20]
- Assessments: Blood glucose and serum insulin concentrations were measured over 4 hours after feeding.[19] Clinical signs of laminitis were monitored daily.[20]

Experimental Workflow







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Caption: Generalized workflow for the feline and equine clinical studies.

Safety and Tolerability

In clinical trials, Velagliflozin was generally well-tolerated. The most common adverse events reported in cats were changes in stool consistency (loose feces or diarrhea).[9] A significant safety concern with SGLT2 inhibitors, including Velagliflozin, is the risk of diabetic ketoacidosis (DKA), which can occur even with normal blood glucose levels (euglycemic DKA).[13] In the SENSATION study, ketonuria developed in 13.9% of cats, with 7.1% developing ketoacidosis.



[7][14][15] The risk of DKA was higher in cats previously treated with insulin compared to newly diagnosed diabetic cats.[7][14][15] Therefore, careful patient selection and monitoring for ketones, especially during the initial treatment period, are crucial.[13]

Conclusion

Velagliflozin proline represents a significant advancement in the management of feline diabetes mellitus, offering an effective and convenient oral treatment option. Its selective inhibition of SGLT2 provides a novel mechanism for glycemic control. The available data from clinical trials in cats and ponies demonstrate its efficacy in lowering blood glucose and insulin levels, respectively, with a generally acceptable safety profile. Further research to elucidate the specific inhibitory constants for SGLT1 and SGLT2 and to detail the downstream metabolic effects will provide a more complete understanding of this promising therapeutic agent. The risk of diabetic ketoacidosis necessitates careful patient monitoring and owner education. As an SGLT2 inhibitor, Velagliflozin's utility may extend to other species and metabolic conditions, warranting further investigation.

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